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An In-depth Technical Guide to 4,6-Dihydroxyisophthalic Acid: Structure, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 4,6-dihydroxyisophthalic acid, a

key aromatic building block. We delve into its fundamental molecular structure,

physicochemical properties, and detailed synthesis protocols based on the Kolbe-Schmitt

reaction. The guide emphasizes the scientific principles behind its synthesis and

characterization, offering insights into expected spectroscopic signatures (¹H NMR, ¹³C NMR,

FT-IR) for verification. Key applications are explored, with a significant focus on its role as a

meta-oriented organic linker in the creation of advanced Metal-Organic Frameworks (MOFs),

such as the M₂(m-dobdc) series, prized for their unique gas adsorption properties.

Furthermore, we discuss the molecule's potential in drug discovery and medicinal chemistry,

drawing parallels with the established bioactivity of other dihydroxybenzoic acid isomers. This

document is intended for researchers, chemists, and materials scientists engaged in advanced

material synthesis and drug development.

Introduction and Core Molecular Attributes
4,6-Dihydroxyisophthalic acid is a polyfunctional aromatic compound featuring a resorcinol

(1,3-dihydroxybenzene) core symmetrically substituted with two carboxylic acid groups. Its

IUPAC name is 4,6-dihydroxybenzene-1,3-dicarboxylic acid.[1][2][3] The specific meta-

arrangement of the carboxyl groups and the presence of two phenolic hydroxyls bestow upon it
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a unique geometry and rich chemical functionality. These features make it a highly valuable

precursor in supramolecular chemistry and a sought-after building block for advanced

materials.[4][5]

The molecule's structure is inherently rigid, and the four polar functional groups (two hydroxyl,

two carboxyl) are capable of extensive hydrogen bonding and acting as potent metal-

coordinating sites. This makes it an exemplary linker for constructing porous crystalline

materials like Metal-Organic Frameworks (MOFs), where it is often referred to by its

deprotonated form, 4,6-dioxido-1,3-benzenedicarboxylate (m-dobdc).[6][7]

Physicochemical and Structural Data
A summary of the core properties of 4,6-dihydroxyisophthalic acid is presented in the table

below, compiled from authoritative chemical databases and supplier specifications.

Property Value Source(s)

CAS Number 19829-74-4 [2][3][8]

Molecular Formula C₈H₆O₆ [2][3][8]

Molecular Weight 198.13 g/mol [2][3][8]

IUPAC Name
4,6-dihydroxybenzene-1,3-

dicarboxylic acid
[2][3]

Synonyms
Resorcinol-4,6-dicarboxylic

acid, m-H₄DOBDC
[2][8]

Appearance
White to off-white

solid/crystalline powder
[3]

Melting Point 308-310 °C [8]

Hydrogen Bond Donors 4 [2]

Hydrogen Bond Acceptors 6 [2]

InChI Key
MZGVIIXFGJCRDR-

UHFFFAOYSA-N
[2][3]
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Synthesis Pathway: The Kolbe-Schmitt Reaction
The primary industrial and laboratory method for synthesizing hydroxybenzoic acids is the

Kolbe-Schmitt reaction.[9] This process involves the electrophilic carboxylation of a phenoxide

salt with carbon dioxide under elevated temperature and pressure. For 4,6-
dihydroxyisophthalic acid, the starting material is resorcinol (1,3-dihydroxybenzene).

Mechanistic Rationale
The reaction proceeds via the formation of a dipotassium resorcinolate salt, which is

significantly more nucleophilic than the neutral phenol. The choice of potassium as the counter-

ion is crucial; potassium salts preferentially yield para-substituted products relative to the

hydroxyl groups, whereas sodium salts tend to favor ortho-substitution.[9][10] The dipotassium

salt is then heated in an atmosphere of high-pressure carbon dioxide. The electron-rich

phenoxide ring attacks the electrophilic carbon of CO₂, forming a carboxylate group. The

reaction is driven to dicarboxylation by the harsh conditions. Subsequent acidification

protonates the carboxylate and phenoxide groups to yield the final product. An improved one-

pot synthesis has been reported to achieve yields as high as 93% under relatively mild CO₂

pressure (0.3 MPa), highlighting its efficiency.[11]

Representative Synthesis Protocol
The following protocol is a representative procedure based on established methodologies for

the Kolbe-Schmitt carboxylation of resorcinol.[12] Researchers should optimize conditions

based on their specific equipment and scale.

Materials:

Resorcinol (1 mole equivalent)

Potassium Bicarbonate (KHCO₃) (2.3 mole equivalents)

Carbon Dioxide (CO₂) gas

Deionized Water

Concentrated Hydrochloric Acid (HCl)
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Procedure:

Preparation: In a high-pressure autoclave, thoroughly grind and mix resorcinol and

potassium bicarbonate.

Inerting: Seal the autoclave and purge the vessel multiple times with low-pressure CO₂ to

remove all air.

Carboxylation: Pressurize the autoclave with CO₂. Heat the vessel to 200 °C while stirring.

Maintain the temperature for 4 hours. The pressure will rise as the reaction is heated.

Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent

the excess CO₂ pressure.

Dissolution: Add deionized water (approx. 6-7 mL per gram of starting resorcinol) to the solid

reaction mixture inside the vessel to dissolve the potassium salt product.

Precipitation: Transfer the aqueous solution to a separate beaker and cool in an ice bath.

Slowly acidify the solution with concentrated HCl while stirring until the pH is ~1-2. A

precipitate of 4,6-dihydroxyisophthalic acid will form.

Isolation & Purification: Filter the crude product via vacuum filtration and wash thoroughly

with cold deionized water to remove inorganic salts. The product can be further purified by

recrystallization from hot water.

Drying: Dry the purified white solid under vacuum to a constant weight.

Synthesis Workflow Diagram
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Step 1: Reactant Preparation

Step 2: Kolbe-Schmitt Carboxylation

Step 3: Product Isolation

Resorcinol

Grind & Mix

Potassium Bicarbonate

High-Pressure Autoclave

Heat to 200°C
Pressurize with CO₂

4 hours
Dissolve in H₂O

Acidify with HCl (pH 1-2)

Vacuum Filtration

Recrystallize & Dry

Pure 4,6-Dihydroxyisophthalic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4,6-dihydroxyisophthalic acid.
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Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized

product. While extensive, verified spectral libraries for this specific compound are not widely

published, the expected spectroscopic features can be reliably predicted based on its

molecular structure.

Predicted ¹H and ¹³C NMR Data
The molecule possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra. The spectra

are typically recorded in a deuterated polar solvent like DMSO-d₆ due to the compound's low

solubility in less polar solvents.

Predicted ¹H NMR Data (in

DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

~13.0 - 14.0 Broad Singlet (br s) 2H, Carboxylic Acid (-COOH)

~10.0 - 11.0 Broad Singlet (br s) 2H, Phenolic Hydroxyl (-OH)

~8.1 Singlet (s) 1H, Aromatic Proton (H-2)

~6.5 Singlet (s) 1H, Aromatic Proton (H-5)

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~170 Carbonyl Carbon (-COOH)

~162 Aromatic Carbon (C-4, C-6, -OH attached)

~135 Aromatic Carbon (C-2)

~108 Aromatic Carbon (C-1, C-3, -COOH attached)

~106 Aromatic Carbon (C-5)
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Predicted Fourier-Transform Infrared (FT-IR)
Spectroscopy Data
The FT-IR spectrum (typically as a KBr pellet) is dominated by the characteristic vibrations of

the hydroxyl and carbonyl groups.

Predicted FT-IR Data

Wavenumber (cm⁻¹) Vibrational Mode Assignment

3500 - 3300 (Broad) O-H stretching (phenolic hydroxyls)

3300 - 2500 (Very Broad)
O-H stretching (carboxylic acid, hydrogen-

bonded dimer)

1720 - 1680 (Strong) C=O stretching (carboxylic acid dimer)

1620 - 1580 C=C stretching (aromatic ring)

~1450 C-O-H bending

1300 - 1200 (Strong) C-O stretching (carboxylic acid and phenol)

Key Applications
Linker for Metal-Organic Frameworks (MOFs)
The most prominent application of 4,6-dihydroxyisophthalic acid is as a multidentate organic

linker for the synthesis of MOFs.[4] Its deprotonated form, m-dobdc, reacts with metal ions

(e.g., Mg, Mn, Fe, Co, Ni) to form isostructural frameworks known as the M₂(m-dobdc) series.

[4][5][6][7]

The meta-positioning of the carboxylate groups is critical. Unlike its para-isomer (2,5-

dihydroxyterephthalic acid), which forms linear rods resulting in hexagonal channels (the MOF-

74 series), the m-dobdc linker's geometry forces a bend in the pore walls.[5] This structural

difference alters the symmetry of the ligand field at the open metal sites, leading to increased

charge density and enhanced binding enthalpies for small gas molecules like H₂.[5][7] This

makes the M₂(m-dobdc) series highly promising for applications in selective gas storage and

separation, particularly for olefin/paraffin separations.[6]
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4,6-Dihydroxyisophthalic Acid (m-H₄dobdc)
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Synthesis
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(e.g., Mn, Fe, Co, Ni)
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Porous Crystalline Structure
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Caption: Formation of M₂(m-dobdc) MOFs from metal ions and the linker.

Potential in Drug Development and Medicinal Chemistry
While 4,6-dihydroxyisophthalic acid itself is not an active pharmaceutical ingredient, its core

structure—the dihydroxybenzoic acid scaffold—is a well-known pharmacophore present in

numerous bioactive natural products and synthetic drugs.[10] Isomers and derivatives of this

scaffold exhibit a wide range of biological activities:

Antioxidant and Radical Scavenging: The catechol-like arrangement (adjacent hydroxyl

groups) found in isomers like 3,4-dihydroxybenzoic acid is a potent antioxidant and metal-

chelating moiety, which is relevant for combating oxidative stress in neurodegenerative
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diseases.[4] The resorcinol moiety in the 4,6-isomer is also expected to possess radical

scavenging capabilities.

Enzyme Inhibition: Dihydroxybenzoic acid derivatives have been explored as inhibitors for

enzymes like acetylcholinesterase, which is a target in Alzheimer's disease treatment.[4]

Antimicrobial and Anticancer Activity: Various hydrazide-hydrazone derivatives of 2,4-

dihydroxybenzoic acid have demonstrated significant antimicrobial and selective

antiproliferative activity against cancer cell lines.[13]

Therefore, 4,6-dihydroxyisophthalic acid serves as an excellent and structurally unique

starting material for generating chemical libraries. Its two carboxylic acid groups provide

handles for amide coupling, allowing for the systematic exploration of chemical space to

develop novel therapeutic candidates.

Conclusion
4,6-Dihydroxyisophthalic acid is more than a simple aromatic dicarboxylic acid; it is a

precision-engineered building block with significant potential in both materials science and

medicinal chemistry. Its unique meta-oriented geometry makes it an indispensable linker for

creating a new generation of Metal-Organic Frameworks with tailored gas adsorption

properties. The underlying dihydroxybenzoic acid motif provides a validated scaffold for the

development of novel bioactive compounds. The robust and high-yielding synthesis via the

Kolbe-Schmitt reaction ensures its accessibility for further research and application. This guide

provides the foundational knowledge for scientists to confidently synthesize, characterize, and

innovate with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. fulir.irb.hr [fulir.irb.hr]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://escholarship.org/content/qt7hj1516g/qt7hj1516g_noSplash_bfa7587531e2bc393517a226afe4c9bd.pdf
https://escholarship.org/content/qt7hj1516g/qt7hj1516g_noSplash_bfa7587531e2bc393517a226afe4c9bd.pdf
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1894-9073?device=desktop&innerWidth=412&offsetWidth=412
https://www.benchchem.com/product/b019926?utm_src=pdf-body
https://www.benchchem.com/product/b019926?utm_src=pdf-body
https://www.benchchem.com/product/b019926?utm_src=pdf-custom-synthesis
http://fulir.irb.hr/8224/1/BookAbstracts_2023%20final10.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 4,6-Dihydroxyisophthalic acid | C8H6O6 | CID 11513935 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

4. escholarship.org [escholarship.org]

5. Facile synthesis of M2(m‐dobdc) (M = Fe and Mn) metal‐organic frameworks for
remarkable hydrogen storage | Semantic Scholar [semanticscholar.org]

6. pubs.acs.org [pubs.acs.org]

7. researchgate.net [researchgate.net]

8. 1,3-Benzenedicarboxylic acid, 4,6-dihydroxy- | CAS 19829-74-4 | Chemical-Suppliers
[chemical-suppliers.eu]

9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

10. echemi.com [echemi.com]

11. researchgate.net [researchgate.net]

12. rsc.org [rsc.org]

13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

To cite this document: BenchChem. [4,6-Dihydroxyisophthalic acid molecular structure and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019926#4-6-dihydroxyisophthalic-acid-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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